Cupric nitrate

Descripción

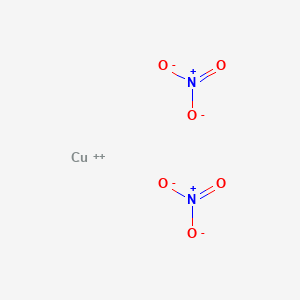

Structure

2D Structure

Propiedades

IUPAC Name |

copper;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVVROIMIGLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(NO3)2, CuN2O6 | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | copper(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040314 | |

| Record name | Copper nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material., Liquid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Blue-green deliquescent solid; Soluble in water; [Merck Index] Blue deliquescent crystals; Soluble in water; [MSDSonline] | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

137.8 g/100 cc water @ 0 °C, 1270 g/100 cc water @ 100 °C, 100 g/100 cc alcohol @ 12.5 °C, very slightly sol in liq ammonia /Cupric nitrate trihydrate/, 243.7 g/100 cc water @ 0 °C, sol in all proportions in hot water, sol in alcohol /Cupric nitrate hexahydrate/, Sol in water, ethyl acetate, dioxane | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.32 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Large, blue-green, orthorhombic crystals | |

CAS No. |

3251-23-8, 10402-29-6 | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TC879S2ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238.1 °F (USCG, 1999), 255-256 °C | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Intricacies of Anhydrous Cupric Nitrate: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of anhydrous cupric nitrate (B79036) (Cu(NO₃)₂), a compound of significant interest in various fields of chemical research and materials science. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the crystallographic properties of its two known polymorphs, α-Cu(NO₃)₂ and β-Cu(NO₃)₂, along with meticulous experimental protocols for their synthesis and characterization.

Introduction

Anhydrous copper(II) nitrate is a blue-green crystalline solid that sublimes in a vacuum at 150–200 °C.[1] Unlike its hydrated counterparts, the anhydrous form cannot be obtained by simply heating the hydrated salts, as this leads to decomposition.[1] Instead, its synthesis requires anhydrous conditions, typically involving the reaction of copper metal with dinitrogen tetroxide.[1] The existence of two distinct polymorphs, each with a unique crystal structure and coordination environment for the copper(II) ion, makes it a fascinating subject for crystallographic studies.

Crystal Structure Analysis

The crystal structures of both the α and β polymorphs of anhydrous cupric nitrate have been determined by single-crystal X-ray diffraction.

α-Cupric Nitrate (α-Cu(NO₃)₂)

The α-polymorph of anhydrous this compound was first reported by Wallwork and Addison. It crystallizes in the orthorhombic space group Pmn2₁. The structure features a single unique copper atom with a [4+1] coordination environment.[1]

β-Cupric Nitrate (β-Cu(NO₃)₂)

The β-polymorph, reported by Troyanov et al., crystallizes in the orthorhombic space group Pbcn. This structure is more complex, with two distinct copper centers. One copper atom exhibits a [4+1] coordination, similar to the α-form, while the other is in a square planar environment.[1][2]

Crystallographic Data

The following tables summarize the key crystallographic data for both polymorphs.

Table 1: Crystallographic Data for α-Cu(NO₃)₂

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 5.133 |

| b (Å) | 8.358 |

| c (Å) | 11.295 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Table 2: Crystallographic Data for β-Cu(NO₃)₂

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 14.161 |

| b (Å) | 7.516 |

| c (Å) | 12.886 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 12 |

Note: The detailed atomic coordinates, anisotropic displacement parameters, and a comprehensive list of bond lengths and angles are available in the original publications.

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of anhydrous Cu(NO₃)₂ is a sensitive procedure that requires the exclusion of water. The established method involves the direct reaction of copper metal with dinitrogen tetroxide (N₂O₄).

Materials:

-

Copper metal (turnings or powder)

-

Dinitrogen tetroxide (N₂O₄)

-

Ethyl acetate (B1210297) (anhydrous)

-

Schlenk line or glove box for inert atmosphere operations

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper metal in anhydrous ethyl acetate.

-

Cool the suspension in a suitable bath (e.g., dry ice/acetone).

-

Slowly condense dinitrogen tetroxide gas into the flask with vigorous stirring. The reaction is exothermic and will produce nitric oxide (NO) gas, which should be vented through a bubbler. The reaction equation is: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO[1]

-

After the reaction is complete (the copper metal has been consumed), the resulting blue solution contains a Cu(NO₃)₂·N₂O₄ adduct.

-

Slowly warm the solution to room temperature and then gently heat to approximately 80-90 °C under vacuum to remove the ethyl acetate and decompose the N₂O₄ adduct.[3]

-

The final product is a blue-green solid of anhydrous Cu(NO₃)₂.

Single-Crystal X-ray Diffraction Analysis

Due to the hygroscopic nature of anhydrous Cu(NO₃)₂, special care must be taken during the preparation and execution of the single-crystal X-ray diffraction experiment.

Procedure:

-

Crystal Selection and Mounting:

-

Data Collection:

-

Rapidly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100-150 K) with a cryostream of nitrogen gas. This flash-freezing helps to protect the crystal from atmospheric moisture and radiation damage.[4][5]

-

Center the crystal in the X-ray beam.[4]

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data using a suitable data collection strategy.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of anhydrous this compound.

References

Solubility of Cupric Nitrate in Organic Solvents: An In-depth Technical Guide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cupric nitrate (B79036) (Cu(NO₃)₂), a versatile inorganic salt, sees widespread use as a catalyst, mordant, and oxidizing agent in various chemical processes. Its efficacy in these applications is often contingent on its solubility in organic solvents. This technical guide provides a consolidated overview of the solubility of both anhydrous and hydrated forms of cupric nitrate in a selection of common organic solvents. This document is intended to serve as a practical resource, presenting quantitative solubility data in accessible tables, detailing established experimental protocols for solubility determination, and providing clear visual workflows for these methodologies.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the organic solvent, the temperature, and whether the salt is in its anhydrous or hydrated form. The presence of water of crystallization can markedly alter the solubility profile in non-aqueous media. The following tables summarize available quantitative solubility data.

Table 1: Solubility of Anhydrous this compound in Select Organic Solvents

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Acetonitrile | CH₃CN | 20 | 33.7[1] |

| Ethyl Acetate | C₄H₈O₂ | 25 | 151[1] |

| Nitromethane | CH₃NO₂ | 20 | 5.1[1] |

| Acetone | C₃H₆O | Not Specified | Low solubility has been anecdotally reported.[2] |

Table 2: Solubility of Hydrated this compound in Select Organic Solvents

| Hydrated Form | Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Trihydrate (Cu(NO₃)₂·3H₂O) | Ethanol | C₂H₅OH | 12.5 | 100[3][4] |

| Trihydrate (Cu(NO₃)₂·3H₂O) | Dimethylformamide (DMF) | C₃H₇NO | 25 | 20[3] |

| Trihydrate (Cu(NO₃)₂·3H₂O) | Methanol | CH₃OH | Not Specified | Reported to be very high, nearing its solubility in water.[5][6] |

| Trihydrate (Cu(NO₃)₂·3H₂O) | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 298 K (25 °C) | Good solubility has been established.[7] |

It has been observed that the solubility of this compound in alcohols tends to decrease as the carbon chain length of the alcohol increases.[8]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for any research or development application. The following section details two robust and widely accepted methods for measuring the solubility of inorganic salts in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is considered a gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]

Principle: An excess of the solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then quantified.

Detailed Step-by-Step Protocol:

-

Preparation of the Slurry: An excess amount of this compound is added to a known volume of the organic solvent in a flask or vial that can be securely sealed. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[10]

-

Equilibration: The sealed container is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature (e.g., 25.0 ± 0.5 °C). The mixture is agitated for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established empirically by taking measurements at different time intervals until the concentration of the dissolved solute remains constant.[10]

-

Phase Separation: After the equilibration period, agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the excess solid to sediment.[9]

-

Sampling and Filtration: A sample of the clear supernatant is carefully withdrawn using a syringe. To prevent any temperature-induced precipitation or further dissolution, the syringe can be pre-warmed or pre-cooled to the equilibration temperature. The withdrawn sample is immediately filtered through a suitable membrane filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. Methods such as atomic absorption spectroscopy (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or UV-Visible spectrophotometry are appropriate. A proper calibration curve must be prepared for accurate quantification.

-

Calculation: The solubility is typically expressed as the mass of solute per mass of solvent (e.g., g/100 g solvent).

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining the solubility of non-volatile solutes like this compound.[11]

Principle: This method involves preparing a saturated solution, taking a known mass of this solution, evaporating the solvent, and then weighing the remaining solid solute.[3]

Detailed Step-by-Step Protocol:

-

Saturated Solution Preparation: A saturated solution of this compound in the desired organic solvent is prepared using the equilibration procedure described in the isothermal shake-flask method (steps 1 and 2).

-

Sample Collection: A precisely weighed aliquot of the clear, saturated supernatant is transferred to a pre-weighed, dry evaporating dish or crucible.

-

Solvent Evaporation: The solvent is carefully evaporated from the sample. This is typically done by gentle heating in a fume hood or under reduced pressure in a vacuum oven. The temperature should be kept well below the decomposition temperature of this compound to avoid any loss of the solute.

-

Drying to a Constant Mass: After the bulk of the solvent has been removed, the evaporating dish containing the solid residue is placed in an oven at a suitable temperature to remove any remaining traces of the solvent. The dish is then cooled in a desiccator to room temperature and weighed. This drying, cooling, and weighing cycle is repeated until a constant mass is obtained, indicating that all the solvent has been removed.[12]

-

Calculation:

-

The mass of the dissolved this compound is the final constant mass of the dish plus residue minus the initial mass of the empty dish.

-

The mass of the solvent is the initial mass of the saturated solution aliquot minus the determined mass of the dissolved this compound.

-

The solubility is then calculated and expressed as grams of solute per 100 grams of solvent.

-

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams, created using the DOT language, illustrate the logical flow of each method.

Caption: Isothermal Shake-Flask Method Workflow.

Caption: Gravimetric Method for Solubility Determination.

References

- 1. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdc.gov [cdc.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. This compound | Cu(NO3)2 | CID 18616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Comparative Properties of Anhydrous vs. Hydrated Cupric Nitrate for Researchers and Drug Development Professionals

December 2025

Abstract

Cupric nitrate (B79036), or copper(II) nitrate, is a versatile inorganic compound existing in both anhydrous (Cu(NO₃)₂) and hydrated forms (Cu(NO₃)₂·xH₂O). These forms exhibit distinct physical, chemical, and structural properties that are critical for their application in diverse scientific fields, including catalysis, organic synthesis, and, notably, in the realm of drug development. This technical guide provides an in-depth comparison of anhydrous and hydrated cupric nitrate, focusing on their core properties, detailed experimental protocols for their characterization, and their potential roles in biological signaling pathways relevant to therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Copper is an essential trace element in biological systems, playing a crucial role in various enzymatic reactions. However, the dysregulation of copper homeostasis has been implicated in several diseases, including cancer. This has led to growing interest in the therapeutic potential of copper compounds. This compound, in its various forms, serves as a readily available source of Cu²⁺ ions and has been investigated for its catalytic and biological activities. The presence or absence of water of hydration significantly influences the compound's stability, reactivity, and crystal structure, making a comparative understanding essential for its effective utilization in research and development.

Comparative Physicochemical Properties

The fundamental properties of anhydrous and hydrated this compound are summarized in the tables below for easy comparison. The most common hydrated forms are the trihydrate and the hexahydrate.

Table 1: General and Physical Properties

| Property | Anhydrous this compound | Hydrated this compound (Trihydrate) | Hydrated this compound (Hexahydrate) |

| Chemical Formula | Cu(NO₃)₂ | Cu(NO₃)₂·3H₂O | Cu(NO₃)₂·6H₂O |

| Molar Mass | 187.56 g/mol [1] | 241.60 g/mol [2] | 295.64 g/mol |

| Appearance | Blue-green crystalline solid[1][2] | Blue, deliquescent crystals[3] | Blue crystals |

| Density | 3.05 g/cm³[4] | 2.32 g/cm³[4] | 2.07 g/cm³[4] |

| Melting Point | 256 °C (decomposes)[2] | 114.5 °C[2] | 26.4 °C (decomposes)[2] |

| Boiling Point | Sublimes at 150-200 °C in vacuum[5][6] | Decomposes at 170 °C[7] | Decomposes |

| Solubility in Water | Highly soluble | 381 g/100 mL (40 °C)[2] | 243.7 g/100 mL (80 °C)[2] |

| Solubility in Other Solvents | Soluble in ethyl acetate[1] | Soluble in ethanol (B145695) and ammonia; insoluble in ethyl acetate[2] | Very soluble in ethanol and ammonia[2] |

| Hygroscopicity | Highly hygroscopic[2][4] | Deliquescent[3] | Hygroscopic[2] |

Table 2: Structural and Thermal Properties

| Property | Anhydrous this compound | Hydrated this compound |

| Crystal Structure | Orthorhombic (α and β polymorphs) | Rhombohedral (hydrates) |

| Coordination Geometry | α-form: [4+1] coordination; β-form: [4+1] and square planar copper centers[5] | Octahedral [Cu(H₂O)₆]²⁺ complex in aqueous solution |

| Thermal Decomposition Behavior | Decomposes to CuO, NO₂, and O₂ upon heating.[8] | Attempted dehydration by heating yields copper oxides, not anhydrous Cu(NO₃)₂.[1] At 80 °C, it converts to basic copper nitrate, which then converts to CuO at 180 °C.[1] |

| Decomposition Products | 2Cu(NO₃)₂ → 2CuO + 4NO₂ + O₂[8] | 2Cu(NO₃)₂·3H₂O → 2CuO + 4NO₂ + O₂ + 6H₂O |

Experimental Protocols

This section provides detailed methodologies for the characterization of anhydrous and hydrated this compound.

Synthesis

3.1.1. Synthesis of Anhydrous this compound

Anhydrous this compound cannot be obtained by dehydrating the hydrated salt, as heating leads to decomposition.[1] The synthesis must be carried out under anhydrous conditions.

-

Principle: Reaction of metallic copper with dinitrogen tetroxide (N₂O₄) in an anhydrous solvent like ethyl acetate.[1]

-

Procedure:

-

Place copper metal turnings in a flask equipped with a reflux condenser and a gas inlet.

-

Pass a stream of dry dinitrogen tetroxide gas through the cooled solvent (ethyl acetate) and then over the copper metal.

-

The reaction produces a solution of a Cu(NO₃)₂-N₂O₄ adduct.

-

Carefully evaporate the solvent under reduced pressure.

-

Gently heat the resulting solid adduct to approximately 80-90 °C under vacuum to drive off the coordinated N₂O₄, yielding pure anhydrous this compound.[1][4]

-

3.1.2. Synthesis of Hydrated this compound (Trihydrate)

-

Principle: Reaction of copper metal or copper(II) oxide with nitric acid.[5][6][9]

-

Procedure:

-

In a well-ventilated fume hood, cautiously add small portions of copper turnings or copper(II) oxide to a beaker containing concentrated nitric acid. The reaction is exothermic and produces toxic nitrogen dioxide gas.

-

The reaction equation is: Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l).[6]

-

Once the reaction ceases, gently heat the solution to evaporate some of the water and excess acid.

-

Allow the concentrated solution to cool slowly at room temperature. Blue crystals of this compound trihydrate will form.

-

Isolate the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.[4]

-

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of hydrated this compound.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).[10]

-

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Accurately weigh 5-10 mg of the hydrated this compound sample into a platinum or alumina (B75360) crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[11]

-

Use an inert atmosphere, such as a continuous flow of nitrogen gas (e.g., 50 mL/min), to prevent oxidative side reactions.[10][12]

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

-

3.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of phase transitions (e.g., melting, decomposition) and the associated enthalpy changes.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q100).[10]

-

Procedure:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Use a pinhole lid to allow for the escape of evolved gases.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[11]

-

Record the heat flow as a function of temperature. Endothermic and exothermic peaks on the DSC curve correspond to thermal events.

-

X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and phase purity of the samples.

-

Instrumentation: A powder X-ray diffractometer (e.g., PANalytical X'Pert PRO) with Cu Kα radiation (λ = 1.5406 Å).[13][14]

-

Procedure:

-

Finely grind the crystalline sample to a homogenous powder using an agate mortar and pestle.

-

Mount the powdered sample on a zero-background sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters:

-

Voltage and Current: e.g., 40 kV and 30 mA.

-

Scan Range (2θ): e.g., 10° to 80°.[13]

-

Step Size: e.g., 0.02°.

-

Scan Speed: e.g., 2°/min.

-

-

Collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases.

-

Spectroscopic Analysis

3.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present and to distinguish between the anhydrous and hydrated forms by observing the O-H and N-O vibrational modes.

-

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum One) with a KBr pellet accessory or an ATR accessory.[11]

-

Procedure (KBr Pellet Method):

-

Thoroughly dry high-purity KBr powder.

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

For the hydrated sample, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules.

-

3.4.2. Raman Spectroscopy

-

Objective: To complement FTIR data and provide information on the vibrational modes of the nitrate ions and the Cu-O bonds.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[7][15]

-

Procedure:

-

Place a small amount of the crystalline sample on a microscope slide or in a capillary tube.

-

Focus the laser beam onto the sample.

-

Set the acquisition parameters, including laser power, integration time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio.

-

Record the Raman spectrum over a suitable wavenumber range (e.g., 100-4000 cm⁻¹).

-

The nitrate ion (NO₃⁻) exhibits a characteristic strong, sharp peak around 1045-1050 cm⁻¹ corresponding to the symmetric stretching mode.

-

3.4.3. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions of the Cu²⁺ ion in solution.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., deionized water).

-

Prepare a solution of the unknown sample in the same solvent.

-

Set the spectrophotometer to scan a wavelength range, typically from 300 to 900 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the unknown solution.

-

A broad absorption peak around 800 nm is characteristic of the d-d transitions of the [Cu(H₂O)₆]²⁺ complex in aqueous solution.

-

A calibration curve of absorbance versus concentration can be constructed from the standard solutions to determine the concentration of the unknown sample according to the Beer-Lambert law.[3][16]

-

Role in Signaling Pathways and Drug Development

Recent research has highlighted the potential of copper compounds as anticancer agents. The mechanism of action often involves the induction of cell death, such as apoptosis, through the generation of reactive oxygen species (ROS).[4][17]

Copper-Induced Apoptosis Signaling Pathway

Excess intracellular copper, which can be delivered by copper-containing compounds, can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via a Fenton-like reaction. This surge in ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. This damage can trigger the intrinsic pathway of apoptosis.

The diagram below illustrates a simplified conceptual model of this signaling pathway.

Caption: Copper-induced apoptosis via ROS generation.

This pathway highlights a key mechanism by which copper compounds can exert cytotoxic effects on cancer cells, making them attractive candidates for further investigation in drug development. The ability of this compound to serve as a precursor for such therapeutic agents underscores the importance of understanding its fundamental properties.

Experimental and Logical Workflows

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of anhydrous and hydrated this compound.

Caption: Synthesis workflows for this compound.

Conclusion

Anhydrous and hydrated this compound, while chemically related, possess significantly different properties that dictate their handling, storage, and application. The anhydrous form, being highly reactive and hygroscopic, requires synthesis and storage under inert conditions. In contrast, the hydrated forms are more stable and readily prepared from aqueous solutions. For researchers in drug development, the ability of copper compounds to induce apoptosis through ROS-mediated pathways presents a promising avenue for anticancer therapies. A thorough understanding of the fundamental characteristics and the appropriate analytical techniques for both forms of this compound, as detailed in this guide, is paramount for advancing research and development in this exciting field.

References

- 1. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]

- 5. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. hou.usra.edu [hou.usra.edu]

- 8. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 9. quora.com [quora.com]

- 10. scispace.com [scispace.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. injri.andavancollege.ac.in [injri.andavancollege.ac.in]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]

coordination chemistry of copper(II) nitrate complexes

An In-depth Technical Guide to the Coordination Chemistry of Copper(II) Nitrate (B79036) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper, an essential trace element in biological systems, exhibits versatile coordination chemistry, primarily in its +1 and +2 oxidation states. The copper(II) ion (Cu²⁺), with its d⁹ electron configuration, is particularly notable for forming a vast array of coordination complexes with diverse geometries and interesting physicochemical properties. This technical guide provides a comprehensive overview of the , focusing on their synthesis, structural and spectroscopic characterization, and their burgeoning applications, particularly in the realm of drug development.

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to metal centers in several modes, including monodentate, bidentate (both symmetric and asymmetric), and bridging. This variability in coordination, coupled with the stereochemical flexibility of the Cu(II) center, gives rise to a rich structural landscape for copper(II) nitrate complexes. Understanding the interplay between the steric and electronic properties of other coordinated ligands and the coordination mode of the nitrate anion is crucial for the rational design of copper(II) complexes with tailored properties.

This guide is intended to be a valuable resource for researchers in academia and industry, providing detailed experimental protocols, systematically presented quantitative data, and visualizations of key concepts to facilitate a deeper understanding of this important class of coordination compounds.

Synthesis of Copper(II) Nitrate Complexes

The synthesis of copper(II) nitrate complexes typically involves the reaction of a copper(II) nitrate salt, most commonly the hydrated form (Cu(NO₃)₂·xH₂O), with the desired ligand(s) in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the coordination number, geometry, and even the coordination mode of the nitrate ligand in the final product.

General Synthetic Strategies

-

Direct Reaction: The simplest method involves the direct addition of the ligand to a solution of copper(II) nitrate. The resulting complex often precipitates from the solution and can be isolated by filtration.

-

Stepwise Synthesis: For mixed-ligand complexes, a stepwise approach is often employed. A primary copper-ligand complex is first synthesized and isolated, followed by the reaction with a secondary ligand.[1]

-

In situ Reactions: In some cases, the ligand itself is synthesized in the presence of the copper(II) nitrate, leading directly to the formation of the complex.[]

Experimental Protocol: Synthesis of a Copper(II) Nitrate Schiff Base Complex

This protocol describes the synthesis of a representative copper(II) nitrate complex with a bidentate N,O-donor Schiff base ligand.[3][4]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

2-Aminoethanol

-

Diethyl ether

Procedure:

-

Ligand Synthesis: In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of methanol. To this solution, add 2-aminoethanol (0.61 g, 10 mmol) dropwise with stirring. The color of the solution will change to yellow. Stir the mixture at room temperature for 2 hours.

-

Complexation: In a separate beaker, dissolve copper(II) nitrate trihydrate (2.42 g, 10 mmol) in 30 mL of methanol. Slowly add the copper(II) nitrate solution to the Schiff base ligand solution with continuous stirring. A green precipitate will form immediately.

-

Reflux and Isolation: Reflux the reaction mixture for 3 hours. After cooling to room temperature, collect the green precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

Structural Characterization

The determination of the three-dimensional structure of copper(II) nitrate complexes is fundamental to understanding their properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information on bond lengths, bond angles, and the overall coordination geometry.

Coordination Geometries of Copper(II)

The d⁹ electronic configuration of Cu(II) often leads to distorted coordination geometries due to the Jahn-Teller effect. Common geometries for copper(II) complexes include:

-

Octahedral (distorted): Elongated or compressed octahedral geometries are very common.

-

Square Planar: Often observed with strong-field ligands.

-

Square Pyramidal: A five-coordinate geometry.

-

Trigonal Bipyramidal: Another common five-coordinate geometry.

Coordination Modes of the Nitrate Ligand

The nitrate ion can coordinate to the copper(II) center in several ways, which can be identified through crystallographic studies and often inferred from spectroscopic data.

-

Monodentate: One oxygen atom of the nitrate is coordinated to the copper center.

-

Bidentate: Two oxygen atoms of the nitrate coordinate to the same copper center, forming a four-membered chelate ring. This can be symmetric or asymmetric.

-

Bridging: The nitrate ligand bridges two copper centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general outline for the determination of a crystal structure of a copper(II) nitrate complex.

Procedure:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a dilute solution of the complex, vapor diffusion of an anti-solvent into a solution of the complex, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: Mount the goniometer head on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as absorption, and the intensities of the individual reflections are integrated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to obtain the best fit to the experimental data.

Quantitative Data: Structural Parameters

The following tables summarize representative crystallographic data for selected copper(II) nitrate complexes.

Table 1: Selected Bond Lengths (Å) in Copper(II) Nitrate Complexes

| Complex | Ligand (L) | Cu-N (L) | Cu-O (L) | Cu-O (NO₃) | Reference |

| [Cu(bpy)₂(NO₃)]NO₃ | 2,2'-bipyridine | 1.975 - 2.139 | - | 2.520 | [5] |

| [Cu(pyz)₃(NO₃)₂] | Pyrazine | ~2.0-2.1 | - | ~2.4-2.5 | [6] |

| [Cu(C₁₅H₁₂BrClNO)₂] | Schiff Base | 2.002, 2.008 | 1.911, 1.915 | - | [3] |

| [Cu(dinitrato-2,2'-bipyridinecopper(II))] | 2,2'-bipyridine | 2.003, 2.010 | - | 1.989, 2.569 | [7] |

Table 2: Selected Bond Angles (°) in Copper(II) Nitrate Complexes

| Complex | Ligand (L) | N-Cu-N (L) | O-Cu-O (NO₃) | N-Cu-O (NO₃) | Reference |

| [Cu(bpy)₂(NO₃)]NO₃ | 2,2'-bipyridine | 80.7 - 171.8 | 54.7 | 88.5 - 110.1 | [5] |

| [Cu(pyz)₃(NO₃)₂] | Pyrazine | ~90, ~180 | - | ~90 | [6] |

| [Cu(C₁₅H₁₂BrClNO)₂] | Schiff Base | 91.3, 177.5 | - | 87.9, 178.1 | [3] |

| [Cu(dinitrato-2,2'-bipyridinecopper(II))] | 2,2'-bipyridine | 81.2 | 54.6 | 92.4 - 150.3 | [7] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for characterizing copper(II) nitrate complexes, providing information about the coordination environment, electronic structure, and the nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for determining the coordination mode of the nitrate anion. The free nitrate ion (D₃h symmetry) exhibits a strong, sharp absorption band (ν₃) around 1390 cm⁻¹. Upon coordination, the symmetry is lowered (to C₂v for bidentate or bridging, and C₂v or Cₛ for monodentate), causing the ν₃ band to split into two components. The magnitude of this splitting (Δν₃) can be indicative of the coordination mode.[3][8]

-

Ionic Nitrate: A single strong, sharp band around 1380-1390 cm⁻¹.

-

Monodentate Nitrate: Two bands with a smaller separation (Δν₃ ≈ 100-150 cm⁻¹).

-

Bidentate Nitrate: Two bands with a larger separation (Δν₃ ≈ 200-300 cm⁻¹).

Combination bands in the 1700-1800 cm⁻¹ region can also be used to distinguish between different coordination modes.[3]

Experimental Protocol: FT-IR Spectroscopy

Procedure:

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, for air-sensitive or moist samples, prepare a Nujol mull by grinding the sample with a drop of Nujol oil and placing the paste between two KBr or NaCl plates.

-

Background Spectrum: Record a background spectrum of the pure KBr pellet or Nujol between the plates.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands, paying close attention to the regions where nitrate and ligand vibrations are expected.

Electronic (UV-Vis) Spectroscopy

The UV-Vis spectra of copper(II) complexes are characterized by d-d transitions and charge-transfer bands.

-

d-d Transitions: These are typically weak, broad bands that appear in the visible region (usually 500-900 nm). The position and intensity of these bands are sensitive to the coordination geometry and the ligand field strength.

-

Ligand-to-Metal Charge Transfer (LMCT) Bands: These are more intense bands that usually appear in the UV or near-UV region. They arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Experimental Protocol: UV-Vis Spectroscopy

Procedure:

-

Solution Preparation: Prepare a solution of the copper(II) nitrate complex of a known concentration in a suitable solvent (e.g., DMSO, DMF, methanol) that does not absorb in the region of interest.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Spectrum Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-1100 nm).

-

Data Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl).[9][10]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) (d⁹, S=1/2). The EPR spectrum provides information about the electronic ground state and the symmetry of the coordination environment through the g-tensor and hyperfine coupling constants (A).

For axially symmetric copper(II) complexes, two g-values are observed: g∥ and g⊥. The relative values of g∥ and g⊥ can indicate the nature of the ground state orbital.

-

g∥ > g⊥ > 2.0023: Characteristic of a d(x²-y²) ground state, common for elongated octahedral and square pyramidal geometries.

-

g⊥ > g∥ ≈ 2.0023: Suggests a d(z²) ground state, often found in trigonal bipyramidal geometries.

Hyperfine splitting due to the copper nucleus (I=3/2) results in four lines in the g∥ region. Superhyperfine splitting from coordinated nitrogen atoms (I=1) can also be observed and provides direct evidence for nitrogen coordination.[11]

Experimental Protocol: EPR Spectroscopy

Procedure:

-

Sample Preparation: For solution studies, prepare a dilute solution of the complex in a suitable glassing solvent (e.g., DMF/toluene mixture). For solid-state studies, use a finely ground powder of the complex.

-

Sample Loading: Transfer the solution or powder into a quartz EPR tube. For solution samples, flash-freeze the sample in liquid nitrogen to form a glass.

-

Instrument Setup: Place the EPR tube in the spectrometer's resonant cavity. Tune the spectrometer to the appropriate microwave frequency (typically X-band, ~9.5 GHz).

-

Spectrum Acquisition: Record the EPR spectrum at a low temperature (e.g., 77 K or lower) to observe the anisotropic features.

-

Data Analysis: Determine the g-values and hyperfine coupling constants (A) from the spectrum. Simulation of the spectrum is often necessary for accurate parameter extraction.[11][12]

Quantitative Data: Spectroscopic Parameters

Table 3: Representative Spectroscopic Data for Copper(II) Nitrate Complexes

| Complex Type | Ligand Type | IR (ν(NO₃), cm⁻¹) | UV-Vis (λ_max, nm) (Assignment) | EPR (g-values) | Reference |

| Monodentate NO₃⁻ | Various | ~1480 (ν₅), ~1290 (ν₁) | ~600-800 (d-d) | g∥ > g⊥ > 2.0023 | [8] |

| Bidentate NO₃⁻ | Various | ~1520 (ν₅), ~1270 (ν₁) | ~600-800 (d-d) | g∥ > g⊥ > 2.0023 | [8] |

| [Cu(Schiff Base)(NO₃)] | Schiff Base | ~1475, ~1310 | ~380 (LMCT), ~650 (d-d) | g∥ ≈ 2.25, g⊥ ≈ 2.06 | [13][14] |

| [Cu(bpy)₂(NO₃)]⁺ | 2,2'-bipyridine | ~1510, ~1285 | ~300 (π-π*), ~700 (d-d) | g∥ ≈ 2.24, g⊥ ≈ 2.05 | [5] |

| Five-coordinate Cu(II) | Various N-donors | - | 11,500-15,000 cm⁻¹ (d-d) | g⊥ > g∥ ≈ 2.0023 (for trigonal bipyramidal) | [11] |

Applications in Drug Development

Copper(II) complexes are gaining increasing attention as potential therapeutic agents, particularly in cancer chemotherapy. Their mechanisms of action are often multifactorial and distinct from traditional platinum-based drugs, offering the potential to overcome drug resistance.

Anticancer Activity

Many copper(II) nitrate complexes exhibit significant in vitro and in vivo anticancer activity. Their proposed mechanisms of action include:

-

Induction of Apoptosis: Copper complexes can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16][17][18][19] This often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

-

Proteasome Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and is often overactive in cancer cells. Certain copper complexes have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[20][21][22][23][24]

-

DNA Interaction and Cleavage: Some copper complexes can interact with DNA through intercalation or groove binding and, in the presence of a reducing agent, can induce DNA cleavage through the generation of ROS.

Catalytic Applications

Copper(II) nitrate complexes also find applications as catalysts in organic synthesis. A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction used for the efficient synthesis of 1,4-disubstituted-1,2,3-triazoles.[1][][25][26]

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction by Copper(II) Complexes

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of a Cu( ii ) Schiff base complex using a bidentate N 2 O 2 donor ligand: crystal structure, photophysical properties, and antibacterial ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07298E [pubs.rsc.org]

- 4. Studies on some Hetero Binuclear Copper(II) Schiff Base Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. xray.uky.edu [xray.uky.edu]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Spin Hamiltonian Parameters for Cu(II)–Prion Peptide Complexes from L-Band Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative and Coligand Induce Apoptosis in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nano Copper Induces Apoptosis in PK-15 Cells via a Mitochondria-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular study on copper-mediated tumor proteasome inhibition and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cellular and computational studies of proteasome inhibition and apoptosis induction in human cancer cells by amino acid Schiff base–copper complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Click Chemistry [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

Unveiling the Magnetic Ground State: A Technical Guide to the Low-Temperature Magnetic Susceptibility of Cupric Nitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating low-temperature magnetic properties of cupric nitrate (B79036), with a specific focus on the hemipentahydrate form (Cu(NO₃)₂·2.5H₂O). This compound serves as a canonical example of a low-dimensional quantum magnet, exhibiting behaviors that deviate significantly from simple paramagnetism due to antiferromagnetic exchange interactions between copper(II) ions. Understanding these properties is crucial for researchers in materials science, condensed matter physics, and coordination chemistry.

Introduction to the Magnetic Behavior of Cupric Nitrate

At room temperature, this compound behaves as a typical paramagnetic material. However, as the temperature is lowered into the cryogenic regime (below ~10 K), its magnetic susceptibility deviates from the Curie-Weiss law, displaying a broad maximum before decreasing at even lower temperatures. This behavior is a hallmark of short-range antiferromagnetic ordering.

The crystal structure of Cu(NO₃)₂·2.5H₂O, which is monoclinic, plays a pivotal role in its magnetic properties.[1] The arrangement of the copper(II) ions and the nitrate and water ligands facilitates superexchange interactions, leading to the coupling of neighboring Cu²⁺ spins.

Quantitative Magnetic Data

The low-temperature magnetic properties of this compound hemipentahydrate are best described by a model of isolated, weakly interacting antiferromagnetic dimers of Cu²⁺ ions or as an alternating linear-chain antiferromagnet.[2][3] The following tables summarize the key quantitative parameters derived from experimental data, primarily from magnetic susceptibility and magnetization isotherm measurements.

| Parameter | Description | Value | Reference |

| Intradimer Exchange Coupling (J/k_B) | The strength of the antiferromagnetic interaction within a Cu²⁺ pair. | -5.14 K to -5.23 K | [2] |

| g-factor (g) | The spectroscopic splitting factor, a measure of the magnetic moment of the electron. | 2.23 to 2.35 | [2] |

| Interdimer Coupling (n) | A molecular field parameter representing the weaker interaction between the Cu²⁺ pairs. | -1.2 mole/cgs | [2] |

| Alternation Parameter (α) | The degree of alternation in the exchange interaction for the alternating chain model. | 0.27 | [3] |

| Primary Exchange Constant (J₁/k_B) | The stronger exchange interaction in the alternating chain model. | 2.58 K | [3] |

| g-factor (b-axis, g_b) | Anisotropic g-factor along the b-crystal axis. | 2.31 | [3] |

| g-factor (perpendicular, g_⊥) | Anisotropic g-factor perpendicular to the b-axis. | 2.11 | [3] |

Table 1: Key Magnetic Parameters for Cu(NO₃)₂·2.5H₂O

| Temperature (K) | Magnetic Field (kOe) | Observation | Reference |

| 1.2 - 4.2 | 0 - 43 | Magnetization isotherms show a rapid change in character, consistent with the dimer model. | [2] |

| < 4.2 | 28 | Lower critical field (Hc1) for the alternating chain model. | [3] |

| < 4.2 | 44 | Upper critical field (Hc2) for the alternating chain model. | [3] |

Table 2: Critical Field Data at Low Temperatures

Visualizing Magnetic Interactions and Experimental Workflow

To better understand the structure-property relationships and the experimental process, the following diagrams are provided.

References

electrochemical behavior and redox potential of cupric nitrate

An In-depth Technical Guide on the Electrochemical Behavior and Redox Potential of Cupric Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , Cu(NO₃)₂. The document collates key quantitative data, details relevant experimental protocols, and visualizes fundamental processes to support research and development activities.

Introduction to the Electrochemistry of Cupric Nitrate

This compound, as a salt of a transition metal, exhibits rich electrochemical behavior, primarily centered around the reduction and oxidation of the copper(II) ion (Cu²⁺). In solution, this compound dissociates into Cu²⁺ cations and nitrate (NO₃⁻) anions. The electrochemical properties are therefore influenced by the redox reactions of both the copper species and, under certain conditions, the nitrate ion. Understanding these processes is critical in various applications, including electroplating, catalysis, and the development of electrochemical sensors.

Redox Potentials of Copper Species

The redox potential of a substance quantifies its tendency to gain or lose electrons. For the copper species originating from this compound, the standard reduction potentials are well-established and provide a fundamental basis for understanding its electrochemical behavior.

Table 1: Standard Reduction Potentials of Copper Ions

| Half-Reaction | Standard Reduction Potential (E°) vs. SHE |

| Cu²⁺(aq) + 2e⁻ → Cu(s) | +0.34 V[1] |

| Cu²⁺(aq) + e⁻ → Cu⁺(aq) | +0.153 V[2][3][4] |

| Cu⁺(aq) + e⁻ → Cu(s) | +0.521 V[3][4] |

SHE: Standard Hydrogen Electrode

These standard potentials indicate that Cu²⁺ is a relatively good oxidizing agent, readily accepting electrons to form either copper metal or the cuprous ion (Cu⁺). The specific reaction pathway often depends on the experimental conditions, such as the nature of the electrolyte and the applied potential.

Electrochemical Behavior and Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of species in solution. In a typical CV experiment involving this compound, the potential of a working electrode is swept linearly with time, and the resulting current is measured. This provides insights into the reduction and oxidation processes.

General Observations from Cyclic Voltammetry

Studies on the electrochemical reduction of copper(II) in the presence of nitrate ions have been conducted to understand the underlying mechanisms. The reduction of Cu²⁺ can proceed in a two-step manner, first to Cu⁺ and then to Cu metal, or as a single two-electron transfer process directly to Cu metal. The presence of nitrate ions can influence these processes.

In acidic aqueous solutions, the reduction of copper(II) is a key focus of cyclic voltammetric studies.[5][6] The nitrate ion itself can also be electrochemically active, particularly on copper electrode surfaces, where it can be reduced to various nitrogen compounds, including nitrite (B80452) and ammonia.[7][8]

Experimental Protocol: Cyclic Voltammetry of this compound

While specific parameters can vary, a general methodology for performing cyclic voltammetry on a this compound solution is outlined below.

Objective: To investigate the redox behavior of Cu²⁺ from a this compound salt in an aqueous solution.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

This compound (Cu(NO₃)₂) solution of known concentration

-

Supporting electrolyte (e.g., KCl, NaNO₃, or HClO₄) to increase conductivity.[9]

-

High-purity water for solution preparation

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 1-10 mM) in an aqueous solution containing a supporting electrolyte (e.g., 0.1 M KCl).

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and dry.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared this compound solution.

-

Deaeration: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. This includes the initial potential, final potential, vertex potential(s), and scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting voltammogram (current vs. potential).

-

Typically, the potential is scanned from a value where no reaction occurs, to a sufficiently negative potential to induce reduction, and then back to the initial potential.

-

-

Data Analysis: Analyze the resulting cyclic voltammogram to identify cathodic (reduction) and anodic (oxidation) peaks. The peak potentials provide information about the thermodynamics of the redox reactions, while the peak currents are related to the concentration of the electroactive species and the kinetics of the electron transfer.

Visualizing Electrochemical Processes

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment on a this compound solution.

Caption: Workflow for Cyclic Voltammetry Analysis.

Simplified Redox Pathway of this compound

The core electrochemical process for this compound in solution involves the reduction of the Cu²⁺ ion. This can occur in a stepwise or direct manner. The nitrate ion is often a spectator but can be reduced on the electrode surface, especially with copper electrodes.

Caption: Copper Ion Reduction Pathways.

Factors Influencing Electrochemical Behavior

The electrochemical behavior of this compound is sensitive to several experimental parameters:

-

pH: The acidity of the solution can significantly affect the redox potentials and the stability of the copper species.[6] In alkaline solutions, copper hydroxides may precipitate.

-

Supporting Electrolyte: The anions of the supporting electrolyte can complex with Cu²⁺, altering its reduction potential. For instance, in the presence of chloride ions, copper chloro-complexes can form.

-

Solvent: While often studied in aqueous solutions, the electrochemistry of this compound in non-aqueous solvents will differ due to variations in solvation energies and ion mobility.

-

Electrode Material: The nature of the working electrode surface plays a crucial role. Some materials may catalyze specific reactions or interact with the reactants and products. For example, the reduction of nitrate is particularly relevant on copper electrodes.

Conclusion

The electrochemical behavior of this compound is primarily governed by the redox chemistry of the copper(II) ion, with standard reduction potentials indicating its capacity as an oxidizing agent. Techniques like cyclic voltammetry are invaluable for probing the mechanisms of electron transfer, which can involve stepwise reduction through a Cu⁺ intermediate or direct reduction to copper metal. The experimental conditions, including pH, supporting electrolyte, and electrode material, exert a strong influence on the observed electrochemical response. A thorough understanding of these principles is essential for professionals in fields ranging from materials science to drug development, where copper-containing compounds and their redox properties are of significant interest.

References

- 1. The standard reduction potential for `Cu^(2+)|Cu` is `+0.34V`. Calculate the reduction potential al `pH=14` for the above couple . `K_(sp)` of `Cu(OH)_(2)` is `1.0xx10^(-19)` [allen.in]

- 2. The standard reduction potentials of \mathrm{Cu}^{2+} / \mathrm{Cu}{\text.. [askfilo.com]

- 3. The standard reduction potentials of `Cu^(2+)//Cu` and `Cu^(2+)//Cu^(+)` are 0.337 V and 0.153V respectively. The standard electrode potential of `Cu^(+)//Cu` half-cell is [allen.in]

- 4. The standard reduction potential of `Cu^(2+)//Cu` and `Cu^(2+)//Cu^(+)` are `0.337` and `0.153` respectively. The standard electrode potential of `Cu^(+)//Cu` half `-` cell is [allen.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical detection of nitrate and nitrite at a copper modified electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Probing the Coordination Landscape: An In-depth Technical Guide to the Exploratory Reactions of Cupric Nitrate with Novel Organic Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory reactions between cupric nitrate (B79036) and two classes of novel organic ligands: hydrazones and Schiff bases. It details the synthesis, characterization, and potential therapeutic applications of the resulting copper(II) complexes, with a focus on their anticancer properties. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and biological signaling pathways to facilitate further research and development in this promising area of medicinal inorganic chemistry.

Introduction